Cas no 33471-40-8 (4-methyl-2,3-dihydropyridazin-3-one)
4-methyl-2,3-dihydropyridazin-3-one Chemical and Physical Properties
Names and Identifiers
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- 4-Methylpyridazin-3(2H)-one
- 3(2H)- Pyridazinone, 4-methyl-
- 4-Methyl-2H-pyridazin-3-one
- 4-Methyl-3(2H)-pyrid
- 4-Methyl-3(2H)-pyridazinone
- 4-Methylpyridazin-3-ol
- 5-methyl-1H-pyridazin-6-one
- 4-methyl-2,3-dihydropyridazin-3-one
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- MDL: MFCD08460985
- Inchi: 1S/C5H6N2O/c1-4-2-3-6-7-5(4)8/h2-3H,1H3,(H,7,8)
- InChI Key: HBPUWDXGIIXNTF-UHFFFAOYSA-N
- SMILES: O=C1C(C)=CC=NN1
Computed Properties
- Exact Mass: 110.04800
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
Experimental Properties
- Color/Form: Light-red to Brown Solid
- Boiling Point: 358.1℃ at 760 mmHg
- PSA: 46.01000
- LogP: 0.49060
4-methyl-2,3-dihydropyridazin-3-one Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H320;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Storage Condition:Room temperature
4-methyl-2,3-dihydropyridazin-3-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-methyl-2,3-dihydropyridazin-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M176158-1g |
4-methyl-2,3-dihydropyridazin-3-one |
33471-40-8 | 97% | 1g |
¥336.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M176158-250mg |
4-methyl-2,3-dihydropyridazin-3-one |
33471-40-8 | 97% | 250mg |
¥123.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M176158-10g |
4-methyl-2,3-dihydropyridazin-3-one |
33471-40-8 | 97% | 10g |
¥1877.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M176158-25g |
4-methyl-2,3-dihydropyridazin-3-one |
33471-40-8 | 97% | 25g |
¥3754.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M176158-5g |
4-methyl-2,3-dihydropyridazin-3-one |
33471-40-8 | 97% | 5g |
¥1344.90 | 2023-09-01 | |
| AstaTech | 62325-1/G |
3-HYDROXY-4-METHYLPYRIDAZINE |
33471-40-8 | 97% | 1g |
$34 | 2023-09-16 | |
| AstaTech | 62325-5/G |
3-HYDROXY-4-METHYLPYRIDAZINE |
33471-40-8 | 97% | 5g |
$134 | 2023-09-16 | |
| AstaTech | 62325-25/G |
3-HYDROXY-4-METHYLPYRIDAZINE |
33471-40-8 | 97% | 25/G |
$860 | 2022-06-01 | |
| Ambeed | A341490-250mg |
4-Methylpyridazin-3(2H)-one |
33471-40-8 | 97% | 250mg |
$24.0 | 2025-03-04 | |
| Ambeed | A341490-1g |
4-Methylpyridazin-3(2H)-one |
33471-40-8 | 97% | 1g |
$33.0 | 2025-03-04 |
4-methyl-2,3-dihydropyridazin-3-one Suppliers
4-methyl-2,3-dihydropyridazin-3-one Related Literature
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Anna Albrecht,Jacek Koszuk,Micha? Kobuciński,Tomasz Janecki Org. Biomol. Chem. 2008 6 1197
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2. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivativesHamish McNab J. Chem. Soc. Perkin Trans. 1 1983 1203
Additional information on 4-methyl-2,3-dihydropyridazin-3-one
Introduction to 4-methyl-2,3-dihydropyridazin-3-one (CAS No. 33471-40-8)
4-methyl-2,3-dihydropyridazin-3-one, identified by the Chemical Abstracts Service Number (CAS No.) 33471-40-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the dihydropyridazine class, a structural motif known for its diverse biological activities and potential therapeutic applications. The presence of a methyl group at the 4-position and the dihydropyridazine core suggests unique electronic and steric properties that make this molecule of particular interest for further exploration.
The dihydropyridazine scaffold is a versatile pharmacophore that has been extensively studied for its role in various biological processes. Its nitrogen-rich structure allows for multiple hydrogen bonding interactions, making it a valuable component in the design of bioactive molecules. In recent years, there has been a surge in research focused on developing novel derivatives of dihydropyridazines due to their demonstrated efficacy in modulating enzyme activity, receptor binding, and cellular signaling pathways.
One of the most compelling aspects of 4-methyl-2,3-dihydropyridazin-3-one is its potential as a precursor or intermediate in the synthesis of more complex pharmacological agents. The compound's reactivity at the 3-one position allows for further functionalization, enabling chemists to explore a wide range of structural modifications. These modifications can be tailored to enhance specific biological properties, such as solubility, bioavailability, and target specificity.
Recent studies have highlighted the pharmacological significance of dihydropyridazine derivatives in addressing various therapeutic challenges. For instance, researchers have investigated analogs of this class for their potential antiviral, anti-inflammatory, and anticancer properties. The structural flexibility of 4-methyl-2,3-dihydropyridazin-3-one makes it an attractive candidate for drug discovery programs aimed at identifying novel treatments for these conditions.
In the realm of medicinal chemistry, the synthesis of 4-methyl-2,3-dihydropyridazin-3-one has been optimized through various methodologies to improve yield and purity. Advances in catalytic processes and green chemistry principles have enabled more efficient production routes, reducing environmental impact while maintaining high chemical integrity. These advancements are crucial for scaling up production and facilitating further preclinical and clinical investigations.
The biological activity of 4-methyl-2,3-dihydropyridazin-3-one has been preliminarily assessed through in vitro assays targeting key enzymes and receptors implicated in human disease. Preliminary findings suggest that this compound exhibits moderate inhibitory effects on certain enzymatic pathways, which could translate into therapeutic benefits. However, further studies are necessary to fully elucidate its mechanism of action and potential side effects.
One particularly intriguing area of research involves the exploration of 4-methyl-2,3-dihydropyridazin-3-one as a scaffold for developing kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, and their dysregulation is often associated with cancer and inflammatory diseases. By designing derivatives that selectively target specific kinases, researchers aim to develop more effective and less toxic drugs. The nitrogen-rich core of dihydropyridazine compounds makes them promising candidates for this purpose.
Another emerging application is in the development of neuroprotective agents. Dihydropyridazine derivatives have shown promise in preclinical models for their ability to cross the blood-brain barrier and interact with central nervous system receptors. This property makes them attractive for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The unique chemical profile of 4-methyl-2,3-dihydropyridazin-3-one may contribute to its efficacy in these contexts.
The synthesis and characterization of 4-methyl-2,3-dihydropyridazin-3-one also involve cutting-edge analytical techniques to ensure its purity and identity. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to confirm structural integrity. These methods are essential for meeting regulatory standards and ensuring consistency across different batches.
In conclusion,4-methyl-2,3-dihydropyridazin-3-one (CAS No. 33471-40-8) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable asset for drug discovery efforts aimed at addressing various human diseases. As research continues to uncover new applications for dihydropyridazine derivatives,this molecule is poised to play an increasingly important role in the development of next-generation therapeutics.
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